molecular formula C15H11FN2O3 B13132658 N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide CAS No. 1427-08-3

N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide

Katalognummer: B13132658
CAS-Nummer: 1427-08-3
Molekulargewicht: 286.26 g/mol
InChI-Schlüssel: RRNRIPIDHGBVDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H11FN2O3 It is known for its unique structural properties, which include a fluorenyl group substituted with a nitro and a fluoro group, as well as an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide typically involves the nitration of 5-fluoro-9H-fluorene, followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding amine and acetic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 5-amino-3-nitro-9H-fluoren-2-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-fluoro-3-nitro-9H-fluoren-2-amine and acetic acid.

Wissenschaftliche Forschungsanwendungen

N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and reactivity, while the acetamide moiety can facilitate interactions with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(9H-fluoren-2-yl)acetamide: Lacks the fluoro and nitro substituents, resulting in different reactivity and biological activity.

    N-(5-fluoro-9H-fluoren-2-yl)acetamide: Lacks the nitro group, leading to different chemical properties and applications.

    N-(3-nitro-9H-fluoren-2-yl)acetamide: Lacks the fluoro group, affecting its stability and reactivity.

Uniqueness

N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide is unique due to the presence of both fluoro and nitro groups, which impart distinct chemical and biological properties. The combination of these substituents makes it a valuable compound for various research applications, offering a balance of stability, reactivity, and potential biological activity.

Eigenschaften

CAS-Nummer

1427-08-3

Molekularformel

C15H11FN2O3

Molekulargewicht

286.26 g/mol

IUPAC-Name

N-(5-fluoro-3-nitro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H11FN2O3/c1-8(19)17-13-6-10-5-9-3-2-4-12(16)15(9)11(10)7-14(13)18(20)21/h2-4,6-7H,5H2,1H3,(H,17,19)

InChI-Schlüssel

RRNRIPIDHGBVDO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=C2C(=C1)CC3=C2C(=CC=C3)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.